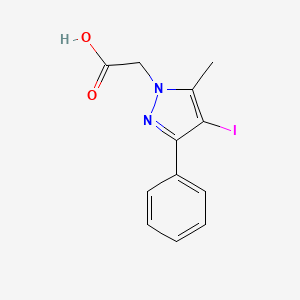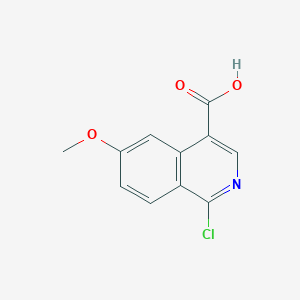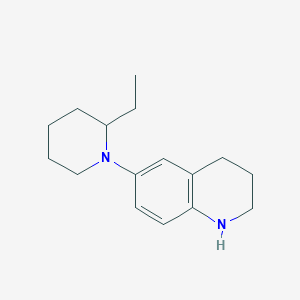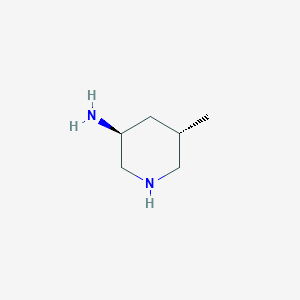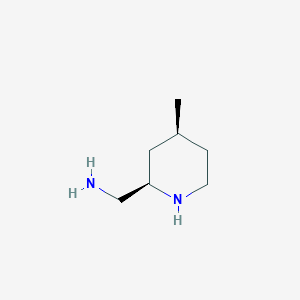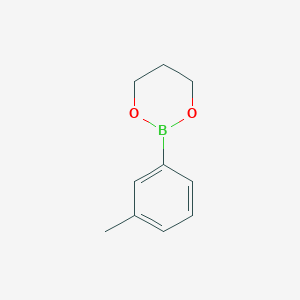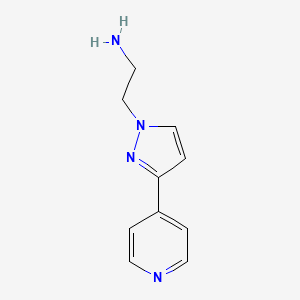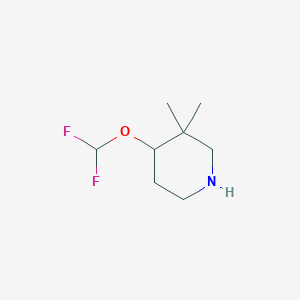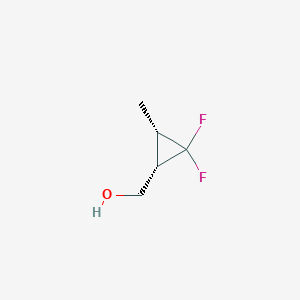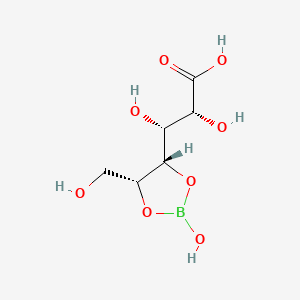
Boron gluconate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boron gluconate is a compound formed by the combination of boron and gluconic acid Boron is a trace element that plays a crucial role in various biological processes, while gluconic acid is a mild organic acid derived from glucose
準備方法
Synthetic Routes and Reaction Conditions: Boron gluconate can be synthesized through the reaction of boric acid with gluconic acid. The reaction typically occurs in an aqueous medium, where boric acid reacts with gluconic acid to form this compound. The reaction conditions often involve maintaining a specific pH and temperature to ensure optimal yield.
Industrial Production Methods: In industrial settings, this compound is produced by mixing boric acid with gluconic acid in large reactors. The mixture is then heated and stirred to facilitate the reaction. The resulting solution is filtered to remove any impurities and then concentrated to obtain this compound in its desired form.
化学反応の分析
Types of Reactions: Boron gluconate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form boric acid and gluconic acid derivatives.
Reduction: The compound can be reduced under specific conditions to yield boron and gluconic acid.
Substitution: this compound can participate in substitution reactions where the boron atom is replaced by other elements or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products Formed:
Oxidation: Boric acid and gluconic acid derivatives.
Reduction: Boron and gluconic acid.
Substitution: Compounds with substituted boron atoms.
科学的研究の応用
Boron gluconate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other boron-containing compounds.
Biology: this compound is studied for its potential role in cell signaling and enzyme regulation.
Medicine: The compound is investigated for its potential therapeutic effects, including its role in bone health and its anti-inflammatory properties.
Industry: this compound is used in the production of specialty chemicals and as an additive in various industrial processes.
作用機序
The mechanism of action of boron gluconate involves its interaction with various molecular targets and pathways:
Molecular Targets: this compound interacts with enzymes and proteins, influencing their activity and function.
Pathways Involved: The compound is involved in pathways related to bone metabolism, inflammation, and cellular signaling.
類似化合物との比較
Boron Citrate: Similar to boron gluconate, boron citrate is used for its bioavailability and potential health benefits.
Boron Glycinate: This compound is known for its high bioavailability and is often used in dietary supplements.
Calcium Fructoborate: A naturally occurring form of boron found in fruits, known for its health benefits.
Uniqueness of this compound: this compound is unique due to its specific combination of boron and gluconic acid, which provides distinct chemical properties and potential applications. Its ability to participate in various chemical reactions and its role in biological processes make it a valuable compound in scientific research and industry.
特性
CAS番号 |
87-46-7 |
|---|---|
分子式 |
C6H11BO8 |
分子量 |
221.96 g/mol |
IUPAC名 |
(2R,3R)-2,3-dihydroxy-3-[(4S,5R)-2-hydroxy-5-(hydroxymethyl)-1,3,2-dioxaborolan-4-yl]propanoic acid |
InChI |
InChI=1S/C6H11BO8/c8-1-2-5(15-7(13)14-2)3(9)4(10)6(11)12/h2-5,8-10,13H,1H2,(H,11,12)/t2-,3-,4-,5-/m1/s1 |
InChIキー |
KJEUMRLAKARHEP-TXICZTDVSA-N |
異性体SMILES |
B1(O[C@@H]([C@@H](O1)[C@@H]([C@H](C(=O)O)O)O)CO)O |
正規SMILES |
B1(OC(C(O1)C(C(C(=O)O)O)O)CO)O |
関連するCAS |
5743-34-0 (calcium salt) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


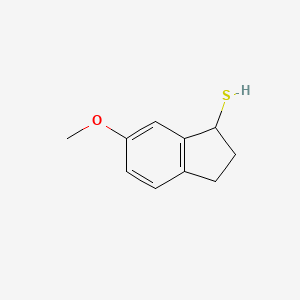
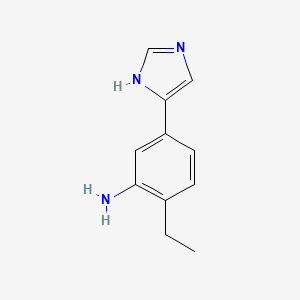
![6-Fluoro-2-(methoxymethyl)-1H-benzo[d]imidazole](/img/structure/B13339259.png)
